molecular formula C8H8ClNO B1580650 N-Chloroacetanilide CAS No. 579-11-3

N-Chloroacetanilide

Cat. No. B1580650
CAS RN: 579-11-3
M. Wt: 169.61 g/mol
InChI Key: QNVKMXGRFVLMBM-UHFFFAOYSA-N
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Description

N-Chloroacetanilide is a chemical compound with the molecular formula C8H8ClNO . It has a molar mass of 169.61 g/mol .


Synthesis Analysis

N-Chloroacetanilide can be synthesized through a green chemical process using acid chlorides under metal-free neutral conditions . This process involves the rapid N-chloroacetylation of anilines and amines in a phosphate buffer within 20 minutes .


Molecular Structure Analysis

The molecular structure of N-Chloroacetanilide consists of a chlorine atom attached to an acetanilide molecule . The systematic name for this compound is N-Chloro-N-phenylacetamide .


Chemical Reactions Analysis

The degradation mechanism of chloroacetanilide herbicides involves the presence of different nucleophiles . The best nucleophiles are those where a sulfur atom performs the nucleophilic attack . The different R groups of chloroacetanilide herbicides have a negligible effect on the activation energy of the process .


Physical And Chemical Properties Analysis

N-Chloroacetanilide is a solid compound . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Environmental Impact and Toxicity

  • Impact on Aquatic Organisms : Chloroacetanilide herbicides, including N-Chloroacetanilide, are known for their extensive use in agriculture, leading to residues in surface waters. These herbicides, when combined, have shown considerable effects on the reproduction of green algae, Scenedesmus vacuolatus. The study indicates a similar mechanism of action for chloroacetanilides in algae, supporting the concentration addition concept for predicting combined effects of herbicides in aquatic environments (Junghans et al., 2003).
  • Toxicological Aspects and Remediation Strategies : Chloroacetanilide herbicides, such as acetochlor, alachlor, and butachlor, are classified as various classes of carcinogens. This review summarizes their toxicological profiles and examines available remediation technologies, highlighting biological methods with additional carbon sources for complete mineralization (Mohanty & Jena, 2019).
  • Effect on Photosynthesis in Marine Organisms : A study on the dinoflagellate Prorocentrum minimum showed that chloroacetanilides, including N-Chloroacetanilide, impact photosynthesis and damage chloroplasts, suggesting potential harm to marine phototrophs (Kim, Wang & Ki, 2021).

Herbicide Degradation and Removal

  • Reductive Dechlorination as a Removal Strategy : A Co complex-supported catalyst showed potential for electrocatalytic reduction of chloroacetanilide herbicides, offering a method for environmental remediation (He et al., 2017).
  • Soil Microorganism Impact and Degradation : Research has linked the presence of chloroacetanilide herbicides in soil to changes in microbial biomass growth and activity, providing insights into their environmental fate and impact (Saha et al., 2012).

Environmental Remediation Technologies

  • Dechlorination by Sodium Bisulfite : Sodium bisulfite, a plant growth regulator, was effective in rapidly dechlorinating chloroacetanilide herbicides in neutral conditions, presenting a potential approach for environmental cleanup (Bian et al., 2009).
  • Heterogeneous Photocatalysis with TiO2/UV-A : This method showed high removal efficiency for chloroacetanilide herbicides from water, suggesting its potential for water treatment processes (Roulová et al., 2022).

Human Health Concerns

  • Interaction with Human ABC Transporter Proteins : Chloroacetanilide herbicides have demonstrated specific interactions with human multidrug resistance transporters, which can be crucial for understanding their health impacts and guiding hazard prediction (Oosterhuis et al., 2008).

Chemical Properties and Behavior

  • Influence of Nuclear Substituents on Rearrangement : A study on the rearrangement of N-Chloroacetanilides to chloroacetanilides in acetic acid showed the influence of different nuclear substituents on the rate of rearrangement, important for understanding its chemical behavior (Rahman, Hickinbottom & Wasif, 1970).

Safety And Hazards

N-Chloroacetanilide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

Future Directions

The degradation mechanism of chloroacetanilide herbicides in the presence of different nucleophiles has been theoretically evaluated . Future research could focus on further understanding this mechanism and exploring more efficient and environmentally friendly methods for the degradation of chloroacetanilide herbicides .

properties

IUPAC Name

N-chloro-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKMXGRFVLMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206615
Record name Acetanilide, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chloroacetanilide

CAS RN

579-11-3
Record name N-Chloro-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, N-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, N-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chloroacetanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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